

Application Note: Spectroscopic Characterization of Synthesized Creatine Gluconate

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Compound of Interest

Compound Name: *D-Gluconic acid creatine salt*

Cat. No.: *B1516437*

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Abstract

Creatine gluconate, a salt synthesized from creatine and gluconic acid, is a popular ingredient in nutritional supplements, valued for its potential for enhanced solubility and absorption.[1][2] The verification of its chemical identity and purity post-synthesis is critical for ensuring product quality and safety in research, development, and manufacturing. This application note provides a comprehensive guide to the structural characterization of creatine gluconate using Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, alongside an analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the validation of synthesized creatine salts.

Introduction: The Imperative for Spectroscopic Validation

Creatine is a naturally occurring amino acid derivative biosynthesized in the human body from glycine and arginine, playing a pivotal role in cellular energy metabolism, particularly in muscle and brain tissue.[3][4] Its synthetic analogues, such as creatine monohydrate and creatine gluconate, are widely used in the sports nutrition industry.[5][6] Creatine gluconate is formed by an acid-base reaction between creatine (a weak base) and gluconic acid (a weak acid).

The confirmation of this salt's formation and the absence of unreacted starting materials is a fundamental requirement of quality control. Spectroscopic techniques offer a direct, non-destructive window into the molecular structure of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of individual hydrogen (^1H) and carbon (^{13}C) atoms, allowing for an unambiguous structural confirmation and assessment of the stoichiometric ratio between the creatine cation and the gluconate anion.
- Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in the molecule by measuring their characteristic vibrations. It is highly effective for confirming the presence of key structural motifs like carboxylates, amines, and hydroxyl groups, and for tracking the conversion of reactants to the final salt product.

This document outlines the theoretical basis and practical application of these techniques for the comprehensive characterization of creatine gluconate.

Molecular Structure and Analytical Logic

The successful synthesis of creatine gluconate results in an ionic compound composed of a creatine cation and a gluconate anion. Understanding the individual structures is key to interpreting the combined spectra.

Caption: Workflow for ^1H NMR analysis of creatine gluconate.

Step-by-Step Methodology:

- **Sample Preparation:** Weigh approximately 5-25 mg of the synthesized creatine gluconate into a clean, dry vial. [7][8]2. **Solvent Addition:** Add 0.6-0.7 mL of deuterium oxide (D_2O), a suitable solvent given the high water solubility of both components. [1][8]3. **Dissolution:** Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra. [9]4. **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particulates. [8]5. **Data Acquisition:** Load the sample into the NMR spectrometer. Acquire the ^1H spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

- **Data Processing:** Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard.
- **Analysis:** Integrate all signals and compare the integration ratios to the expected values to confirm the structure and stoichiometry.

¹³C NMR Spectroscopic Analysis

Carbon NMR provides complementary data, confirming the carbon skeleton of the molecule. Every chemically unique carbon atom gives a distinct signal, making it a powerful tool for structural verification.

Predicted ¹³C NMR Spectrum

- **Creatine Cation:** The creatine moiety will exhibit four distinct signals: the N-CH₃ carbon, the N-CH₂ carbon, the carboxylate (COO⁻) carbon, and the guanidinium (C=N) carbon. The guanidinium carbon is particularly characteristic, appearing far downfield. [10][11]*
- **Gluconate Anion:** The gluconate anion will show six signals: one for the carboxylate carbon and five for the carbons in the C2-C6 chain. [12][13]

Expected ¹³C NMR Data

Assigned Carbon (Creatine)	Expected Chemical Shift (δ, ppm)
N-CH ₃	~39.5
N-CH ₂ -	~56.4
COO ⁻	~175-178
Guanidinium C	~157.5
Assigned Carbon (Gluconate)	Expected Chemical Shift (δ, ppm)
COO ⁻ (C1)	~181.3
C2 - C6	~65 - 77

Note: Carboxylate chemical shifts can be sensitive to pH and solvent.

Protocol for ^{13}C NMR Analysis

The protocol for ^{13}C NMR is largely identical to that for ^1H NMR, with a key difference in sample concentration.

- **Sample Preparation:** Due to the low natural abundance of the ^{13}C isotope, a higher sample concentration is required. Dissolve 50-100 mg of creatine gluconate in 0.6-0.7 mL of D_2O . [8]
- **Data Acquisition:** Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time is necessary compared to ^1H NMR.
- **Analysis:** Identify the peaks corresponding to both the creatine and gluconate carbon skeletons to provide definitive structural confirmation.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the formation of the carboxylate salt.

Predicted FT-IR Spectrum

The FT-IR spectrum of creatine gluconate will display a combination of the vibrational modes from both the creatine and gluconate ions.

- **N-H and O-H Stretching:** A very broad and strong absorption band is expected from approximately 3500 cm^{-1} to 2500 cm^{-1} , arising from the overlapping N-H stretches of the guanidinium group and the O-H stretches of the multiple alcohol groups on the gluconate chain. [14][15]
- **C=O Stretching (Carboxylate):** A critical diagnostic peak. Both the creatine and gluconate moieties contain a carboxylate group. In the salt form, these will give rise to a strong, sharp asymmetric stretching band around $1600\text{-}1630\text{ cm}^{-1}$. The absence of a sharp C=O peak around $1700\text{-}1730\text{ cm}^{-1}$ indicates the complete deprotonation of gluconic acid and successful salt formation.
- **C=N Stretching:** The guanidinium group of creatine will show a characteristic stretch in the $1650\text{-}1690\text{ cm}^{-1}$ region, often appearing as a shoulder on the stronger carboxylate peak.

- Fingerprint Region (<1500 cm^{-1}): This region will contain a complex series of bands corresponding to C-O, C-N, and C-C stretching and bending vibrations. While difficult to assign individually, the overall pattern serves as a unique fingerprint for the compound. [16]

Expected FT-IR Data

Wavenumber (cm^{-1})	Functional Group	Vibration	Expected Appearance
3500 - 2500	O-H (alcohol) & N-H (guanidinium)	Stretch	Strong, Very Broad
~1660	C=N (guanidinium)	Stretch	Medium-Strong, Sharp
~1615	COO ⁻ (carboxylate)	Asymmetric Stretch	Strong, Sharp
1400 - 1000	C-O, C-N, C-C	Stretch / Bend	Complex, Multiple Peaks

Protocols for FT-IR Analysis

For solid samples like creatine gluconate, Attenuated Total Reflectance (ATR) is the most common and convenient method. The KBr pellet method is a viable alternative. [17][18]

Caption: Workflows for solid-state FT-IR analysis.

Protocol 5.3.1: Attenuated Total Reflectance (ATR)

- Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the creatine gluconate powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. [19]3. Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal. [18]4. Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.

- **Cleaning:** After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 5.3.2: Potassium Bromide (KBr) Pellet

- **Preparation:** Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, FT-IR grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. [19][20]2. **Pellet Formation:** Transfer the mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the pellet in the spectrometer's sample holder and collect the spectrum as described for the ATR method.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy provides a robust and definitive method for the structural characterization of synthesized creatine gluconate. NMR spectroscopy confirms the precise chemical structure and the stoichiometric ratio of the creatine and gluconate components, while FT-IR provides rapid confirmation of the key functional groups and the successful formation of the ionic salt. These protocols constitute a self-validating system for ensuring the identity, purity, and quality of creatine gluconate for research and commercial applications.

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- To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of Synthesized Creatine Gluconate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1516437#spectroscopic-characterization-nmr-ir-of-synthesized-creatine-gluconate>]

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